Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with the molecular formula C16H23NO3S. This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ester group: This step involves esterification reactions, often using methanol and an acid catalyst.
Attachment of the cyclopentylpropanoyl group: This can be done through acylation reactions, where the appropriate acyl chloride reacts with the thiophene derivative in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-cyclopentylpropanoate: Similar in structure but lacks the thiophene ring, leading to different chemical and biological properties.
Thiophene-2-carboxylic acid: Contains the thiophene ring but has different functional groups, affecting its reactivity and applications.
2-Amino-4,5-dimethylthiophene: Similar thiophene core but different substituents, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23NO3S |
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Molecular Weight |
309.4g/mol |
IUPAC Name |
methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H23NO3S/c1-10-11(2)21-15(14(10)16(19)20-3)17-13(18)9-8-12-6-4-5-7-12/h12H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
LZMSGIXSRSSWCI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCC2CCCC2)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCC2CCCC2)C |
Origin of Product |
United States |
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